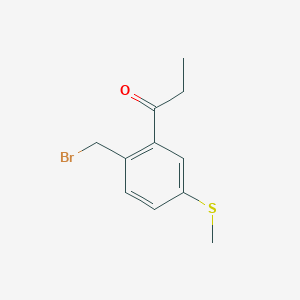

1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one

Description

1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone attached to a substituted phenyl ring. The phenyl ring contains a bromomethyl (–CH₂Br) group at the ortho (2-) position and a methylthio (–SMe) group at the meta (5-) position. This compound is of interest in synthetic organic chemistry due to its reactive bromomethyl group, which facilitates nucleophilic substitution reactions, and the methylthio substituent, which may influence electronic properties or serve as a directing group in further functionalizations .

Properties

Molecular Formula |

C11H13BrOS |

|---|---|

Molecular Weight |

273.19 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-methylsulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C11H13BrOS/c1-3-11(13)10-6-9(14-2)5-4-8(10)7-12/h4-6H,3,7H2,1-2H3 |

InChI Key |

PNKMUTGHRIKRFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)SC)CBr |

Origin of Product |

United States |

Biological Activity

1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a bromomethyl group and a methylthio group attached to a phenyl ring, along with a propan-1-one moiety. Its molecular formula is C12H13BrOS, with a molecular weight of approximately 273.19 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The bromomethyl group may play a critical role in this activity by facilitating interactions with microbial cell components.

Anticancer Potential

The compound has shown promise as an anticancer agent in several studies. It appears to interact with cellular pathways involved in cancer progression, potentially inhibiting the proliferation of cancer cells. The exact mechanisms are still under investigation, but initial data suggest that it may affect key enzymes or receptors involved in tumor growth.

The mechanisms by which this compound exerts its biological effects are complex and multifaceted:

- Electrophilic Reactions : The bromomethyl group can act as an electrophile, reacting with nucleophiles within biological systems, leading to the modification of proteins or nucleic acids.

- Oxidative Stress : The methylthio group may undergo oxidation, generating reactive intermediates that can interact with various cellular components, potentially triggering apoptotic pathways in cancer cells.

- Enzyme Inhibition : There is evidence suggesting that the compound may inhibit certain enzymes critical for microbial survival or cancer cell proliferation.

Table: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anticancer | Reduces proliferation of cancer cells | |

| Mechanism | Electrophilic reactions & oxidative stress |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved treating human breast cancer cell lines (MCF-7) with varying concentrations. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values reported around 30 µM. Further analysis indicated that the compound induced apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Aromatic Ring Substitution Patterns

- Bromomethyl vs. Hydroxy/Methylthio Groups : The bromomethyl group in the target compound enhances electrophilicity, enabling alkylation or cross-coupling reactions. In contrast, hydroxy or methylthio substituents (e.g., in ) may act as electron-donating groups, altering reactivity in electrophilic aromatic substitution.

- Heterocyclic vs. Phenyl Systems : Thiophene- or indole-containing analogs (e.g., ) exhibit enhanced conjugation and electronic delocalization, which may improve catalytic activity in palladium-mediated reactions or optoelectronic properties.

Functional Group Interactions

- Propan-1-one Backbone : The ketone group in all listed compounds serves as a hydrogen-bond acceptor, influencing solubility and crystallinity. For example, chalcone derivatives () leverage the α,β-unsaturated ketone for Michael addition reactions.

- Bromine Reactivity: The bromomethyl group in the target compound and its indole analog () is critical for generating reactive intermediates in Suzuki-Miyaura or Ullmann couplings, unlike the non-halogenated analogs (e.g., ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one, and how can reaction conditions be controlled to maximize yield?

- Methodology : The compound can be synthesized via bromination of a precursor such as 1-(5-(methylthio)-2-methylphenyl)propan-1-one using brominating agents like -bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide). Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions. Yields can be optimized by adjusting stoichiometry and reaction time .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (, ) to confirm the positions of the bromomethyl and methylthio groups. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography can resolve steric effects caused by substituents on the phenyl ring. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching frequencies (~1700 cm) .

- Advanced Tools : Density functional theory (DFT) calculations can predict electronic properties and reactive sites .

Q. What biological activities have been reported, and what methodologies are used to assess them?

- Findings : Preliminary studies indicate antimicrobial and anticancer potential. In vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) are standard. For example, IC values against cancer cell lines (e.g., HeLa, MCF-7) can be determined using dose-response curves .

- Mechanistic Insights : Enzyme inhibition assays (e.g., kinase or protease targets) and flow cytometry (apoptosis detection) help elucidate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.